N-(4-hydroxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)piperidine-4-carboxamide is a chemical compound with a molecular formula of C12H16N2O2. It is known for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders . This compound is part of the piperidine family, which is significant in medicinal chemistry due to its presence in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)piperidine-4-carboxamide typically involves the reaction of 4-hydroxyaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . This compound’s ability to interact with enzymes and receptors makes it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride: A hydrochloride salt form with similar properties.
Piperidine-4-carboxamide derivatives: Various derivatives with modifications on the piperidine ring or the phenyl group.
Uniqueness
This compound stands out due to its specific hydroxyl and amide functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit DNA gyrase and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16) |
InChI Key |
LVGLKNIPHOHFST-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.